

# Comparative Toxicological Profile of Spinosad and Its Degradation Products

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Compound of Interest

Compound Name: Spinosyn D 17-pseudoaglycone

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A comprehensive guide for researchers and drug development professionals on the relative toxicity of the insecticide Spinosad and its environmental and metabolic breakdown products.

Spinosad, a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, is valued for its efficacy against a broad spectrum of pests and its relatively low mammalian toxicity.[1] However, upon its release into the environment, Spinosad undergoes degradation through various processes, primarily photolysis and microbial metabolism, leading to the formation of several degradation products.[2] Understanding the toxicological profile of these breakdown products is crucial for a complete assessment of the environmental and health impacts of Spinosad use. This guide provides a comparative analysis of the toxicity of Spinosad and its major degradation products, supported by available experimental data.

### **Executive Summary of Toxicological Data**

The following tables summarize the available quantitative toxicity data for Spinosad and its degradation products. It is important to note that while extensive toxicological data exists for the parent compound, Spinosad, there is a significant lack of publicly available, direct comparative toxicity data (e.g., LD50, LC50) for its individual degradation products. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have generally concluded that the metabolites are of similar or modestly lesser toxicity than the parent compound.[3]



Table 1: Acute Mammalian Toxicity of Spinosad			
Species	Route of Administration	LD50 / LC50	Reference
Rat (male)	Oral	3738 mg/kg	[4]
Rat (female)	Oral	>5000 mg/kg	[4]
Mouse (male/female)	Oral	>5000 mg/kg	[5]
Rabbit	Dermal	>5000 mg/kg	[5]
Rat	Inhalation	>5.18 mg/L	[6]
Table 2: Chronic			
Mammalian Toxicity and No- Observed-Adverse- Effect-Level (NOAEL) of Spinosad			
Toxicity and No- Observed-Adverse- Effect-Level (NOAEL) of	Study Duration	NOAEL	Reference
Toxicity and No- Observed-Adverse- Effect-Level (NOAEL) of Spinosad	Study Duration 2-year	NOAEL 2.4 mg/kg/day	Reference [6]
Toxicity and No- Observed-Adverse- Effect-Level (NOAEL) of Spinosad Species			

mg/kg/day (female)



Table 3: Ecotoxicity of Spinosad			
Organism	Test Type	Value	Reference
Rainbow Trout	96-hour LC50	30 mg/L	[8]
Bluegill Sunfish	96-hour LC50	5.94 mg/L	[8]
Daphnia magna (water flea)	48-hour EC50	14 mg/L	[8]
Eastern Oyster	96-hour EC50	0.3 mg/L	[8]
Honeybee (Apis mellifera)	Acute contact LD50	0.0029 μ g/bee	[9]
Honeybee (Apis mellifera)	Acute oral LD50	0.057 μ g/bee	[9]
Table 4: Toxicity of Spinosad Degradation Products			
Degradation Product	Organism	Toxicity Endpoint	Finding
Spinosyn B	Aquatic Invertebrates	No-Observed- Adverse-Effect Concentration (NOAEC)	Modestly less toxic than Spinosad
N-demethylated spinosyn D	Aquatic Invertebrates	No-Observed- Adverse-Effect Concentration (NOAEC)	Modestly less toxic than Spinosad
Pseudoaglycone degradates	Not Specified	General Toxicity	Considered much less toxic than N-demethyl degradates

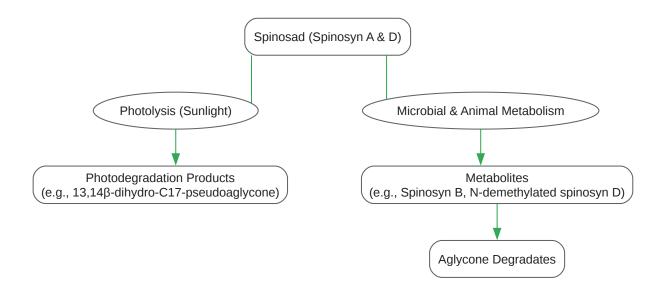


#### **Degradation of Spinosad**

Spinosad is a mixture of two active ingredients, spinosyn A and spinosyn D. Its degradation in the environment is primarily driven by sunlight (photolysis) and microbial activity. Abiotic hydrolysis plays a minor role in its breakdown.[2]

The main degradation pathways include:

- Photolysis: Exposure to sunlight leads to the cleavage of the forosamine sugar moiety and other structural changes. A major photolytic degradation product is the 13,14β-dihydro-C17-pseudoaglycone of spinosyn A.
- Metabolism: Microorganisms in soil and water, as well as metabolic processes in animals, can modify the Spinosad molecule. Key metabolic reactions include the N-demethylation of the forosamine sugar, resulting in the formation of spinosyn B (from spinosyn A) and Ndemethylated spinosyn D (from spinosyn D). Further degradation can lead to the loss of the rhamnose sugar and the formation of various aglycone degradates.



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Spinosad Degradation Pathways



## **Comparative Toxicity Analysis Mammalian Toxicity**

Spinosad exhibits low acute toxicity in mammals, as evidenced by high LD50 values in rats, mice, and rabbits.[5][6] Chronic toxicity studies have established No-Observed-Adverse-Effect-Levels (NOAELs) that are used to set acceptable daily intake levels for human exposure.[6]

Direct quantitative toxicity data for the degradation products in mammals is scarce in publicly available literature. However, regulatory assessments by agencies such as the U.S. EPA have concluded that the metabolites of Spinosad are not of toxicological concern.[3] This is based on the reasoning that the primary metabolic pathways, such as N-demethylation, result in molecules that are structurally similar to the parent compound and are not expected to have significantly different toxicological properties. The European Food Safety Authority (EFSA) has identified data gaps concerning the repeated-dose toxicity of some metabolites like spinosyn B and K, indicating a need for further research.[10]

### **Ecotoxicity**

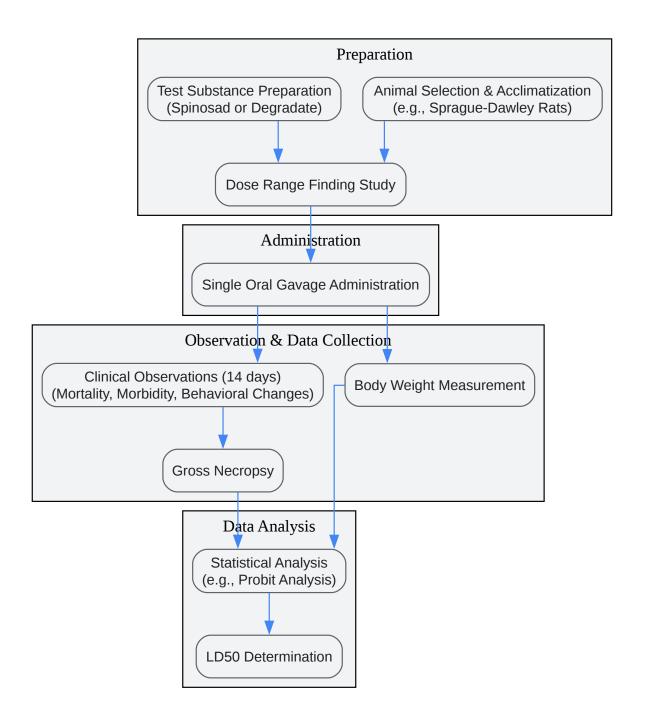
Spinosad's toxicity to non-target organisms varies significantly. It is moderately toxic to some fish and aquatic invertebrates.[8] Of particular note is its high toxicity to bees through both contact and oral exposure, although the risk is significantly reduced once spray residues have dried.[9]

Comparative ecotoxicological data for the degradation products is limited. Studies on aquatic invertebrates have indicated that spinosyn B and N-demethylated spinosyn D are "modestly less toxic" than the parent Spinosad, with established NOAEC values.[3] The pseudoaglycone degradates, which are major products of photolysis, are considered to be "much less toxic" than the N-demethylated metabolites.[9]

#### **Experimental Protocols**

Detailed experimental protocols for the toxicological evaluation of Spinosad are established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA. The following provides a generalized workflow for acute oral toxicity testing.





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